1-Naphthalinsulfonsäure, 4-Amino-5-hydroxy-

Übersicht

Beschreibung

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178276. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanokatalysator in der Grünen Chemie

Funktionalisiertes Graphenoxid mit 4-Amino-3-hydroxy-1-naphthalinsulfonsäure (GO-ANSA) wird als heterogener Nanokatalysator für die Eintopfsynthese von Tetraketon- und Tetrahydrobenzopyranderivaten unter grünen Bedingungen verwendet . Der Nanokatalysator ist hocheffizient, wiederverwendbar und ermöglicht hohe bis hervorragende Ausbeuten, milde Reaktionsbedingungen, ein einfaches Verfahren zur Trennung und Reinigung der Produkte, Stabilität und Recycling des Katalysators .

Spektrophotometrische Bestimmung von Silizium

4-Amino-3-hydroxy-1-naphthalinsulfonsäure wird zur spektrophotometrischen Bestimmung von Silizium verwendet . Diese Verbindung eignet sich für UV/Vis-Spektroskopietechniken .

Trennung von aromatischen sulfonierten Verbindungen

Diese Verbindung wurde verwendet, um die Trennung von aromatischen sulfonierten Verbindungen mit Ionenaustausch-Hochleistungsflüssigkeitschromatographie und micellarer elektrokinetischer Kapillarchromatographie zu untersuchen .

Synthese von Naphthalinsulfonsäurederivaten

4-Amino-3-hydroxy-1-naphthalinsulfonsäure ist ein wichtiger Ausgangsstoff für die Herstellung von Naphthalinsulfonsäurederivaten . Diese Derivate zeigen eine Aktivität zur Hemmung der DNA-Polymerase und der Ribonuklease-H-Aktivität der HIV-1-Reversetranskriptase .

Herstellung von 1-Brom-4-naphthalinsulfonsäure

Diese Verbindung kann zur Herstellung von 1-Brom-4-naphthalinsulfonsäure verwendet werden, die als Phosphorophor für die Detektion von Peptiden durch Kapillarelektrophorese geeignet ist .

Synthese von Scandiumkomplexen

4-Amino-3-hydroxy-1-naphthalinsulfonsäure kann als Reaktant zur Synthese von Scandiumkomplexen verwendet werden . Diese Komplexe sind als künstliche Rezeptoren zur Entfernung von amphoteren α-Aminosäuren aus wässrigen Lösungen geeignet .

Wirkmechanismus

Target of Action

It has been used as a key starting material for the preparation of naphthalenesulfonic acid derivatives . These derivatives have shown activity to inhibit DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase .

Mode of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase . This suggests that the compound may interact with these targets, leading to changes in their function.

Biochemical Pathways

Given its inhibitory effects on dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase, it can be inferred that it may affect the replication of hiv-1 .

Result of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase , suggesting that it may have antiviral effects.

Biochemische Analyse

Biochemical Properties

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the study of separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . The compound’s interactions with these biomolecules are crucial for its application in biochemical assays and therapeutic uses.

Cellular Effects

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its therapeutic applications and potential side effects .

Molecular Mechanism

The molecular mechanism of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . These interactions at the molecular level are critical for its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, change over time. The compound’s stability and degradation are important factors to consider. It has been observed that thermal decomposition can lead to the release of irritating gases and vapors . Understanding these temporal effects is crucial for its safe handling and application in research.

Dosage Effects in Animal Models

The effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, vary with different dosages in animal models. At higher doses, the compound may exhibit toxic or adverse effects. For instance, it is known to cause skin corrosion and serious eye damage . These dosage effects are important for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its impact on these pathways are essential for understanding its biochemical properties and potential therapeutic uses .

Transport and Distribution

The transport and distribution of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for its application in biochemical assays and therapeutic uses.

Subcellular Localization

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is localized in specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s biochemical properties and potential therapeutic applications.

Biologische Aktivität

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (CAS Number: 83-64-7) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and dye manufacturing. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

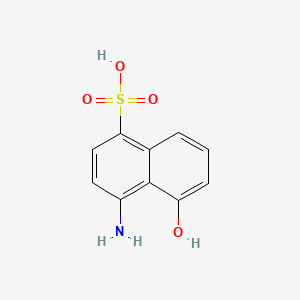

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- has the molecular formula and is characterized by the presence of both amino and hydroxy groups, which contribute to its reactivity and biological activity. The structure can be represented as follows:

The biological activity of 1-naphthalenesulfonic acid, 4-amino-5-hydroxy- is attributed to its ability to interact with various biomolecules. It has been shown to exhibit:

- Anticancer Activity : Studies indicate that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Biological Activity Data

The following table summarizes key biological activities associated with 1-naphthalenesulfonic acid, 4-amino-5-hydroxy-:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of 1-naphthalenesulfonic acid, 4-amino-5-hydroxy- on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Case Study 2: Antioxidant Effects

Research conducted on rat models assessed the antioxidant effects of this compound. Administered at a dose of 50 mg/kg body weight, it significantly reduced oxidative stress markers compared to control groups. This suggests its potential use in preventing oxidative damage in various diseases.

Case Study 3: Environmental Toxicity

A toxicity assessment involving larval lampreys showed that exposure to varying concentrations of 1-naphthalenesulfonic acid, 4-amino-5-hydroxy- resulted in notable mortality rates at higher concentrations (≥100 mg/L). This highlights the need for caution regarding its environmental impact .

Pharmacokinetics

The pharmacokinetic profile of 1-naphthalenesulfonic acid, 4-amino-5-hydroxy- indicates that it is rapidly absorbed following oral administration. Its distribution is primarily in tissues where it exerts its biological effects. Metabolism occurs primarily through conjugation reactions, leading to the formation of sulfate and glucuronide metabolites.

Eigenschaften

IUPAC Name |

4-amino-5-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDIEHDJWYRVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058896 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-64-7 | |

| Record name | S acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.